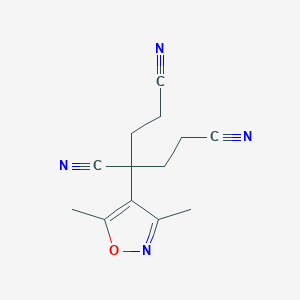
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile is a complex organic compound featuring an oxazole ring substituted with dimethyl groups and a pentane chain with three nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The nitrile groups can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The oxazole ring and nitrile groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole and nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Similar structure with a fluorobenzoic acid group instead of the pentane chain with nitrile groups.
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}: Contains a piperidine ring and sulfonyl group.
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile: Features a benzonitrile group instead of the pentane chain.
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile lies in its combination of an oxazole ring with a pentane chain bearing three nitrile groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116422-80-1 |
|---|---|
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-10-12(11(2)18-17-10)13(9-16,5-3-7-14)6-4-8-15/h3-6H2,1-2H3 |
InChI-Schlüssel |
BXJZCRYFWADPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C(CCC#N)(CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

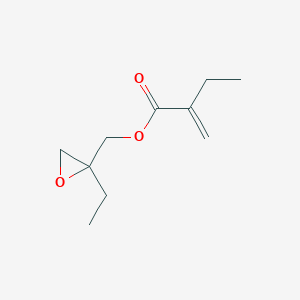
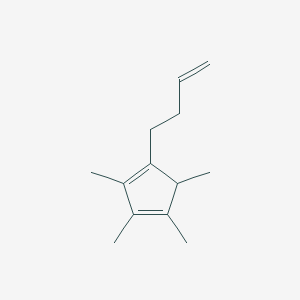

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
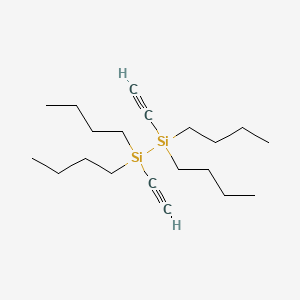
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
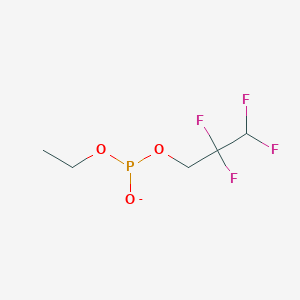
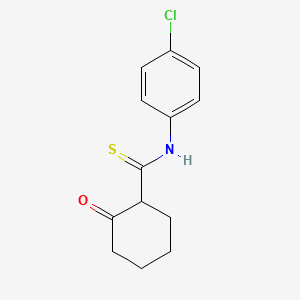
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
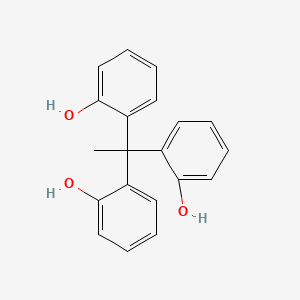
diphenylsilane](/img/structure/B14296348.png)
